![molecular formula C16H13N3O3 B2487109 (4-Oxo-1,2,3-benzotriazin-3-yl)methyl 3-methylbenzoate CAS No. 455292-88-3](/img/structure/B2487109.png)
(4-Oxo-1,2,3-benzotriazin-3-yl)methyl 3-methylbenzoate
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Description
- Synonyms : (4-oxo-1,2,3-benzotriazin-3 (4H)-yl)methyl-acetat, Acétate de (4-oxo-1,2,3-benzotriazin-3(4H)-yl)méthyle, and others
Molecular Structure Analysis
The molecular structure of this compound consists of a benzotriazinone ring linked to a methylbenzoate moiety. The benzotriazinone ring contains a nitrogen atom and a carbonyl group. X-ray crystallographic studies have provided insights into its three-dimensional arrangement .
Physical And Chemical Properties Analysis
Scientific Research Applications
Peptide Synthesis
TBTU serves as a coupling reagent in peptide synthesis. It facilitates the formation of peptide bonds by activating carboxylic acids and amino groups. Specifically:
- Macrocyclic Polyamines : TBTU is employed in the synthesis of macrocyclic polyamine derivatives with varying linker lengths .
- Large-Scale Peptide Preparation : It plays a crucial role in the large-scale preparation of specific peptides, such as the hematoregulatory nonapeptide Glp-Glu-Asp-2-DAS-(Lys)2 (SK&F 107647) .
Solid Phase Peptide Synthesis
TBTU finds application in solid-phase peptide synthesis (SPPS). Its use in conjunction with Fmoc-amino acids allows efficient acylation reactions. Notably, the liberated hydroxy component serves as a color indicator, aiding in monitoring the progress of acylation reactions .
Heterocyclic Molecule Synthesis
Researchers explore TBTU derivatives for their potential as novel spiro-fused heterocyclic molecules. These compounds exhibit promise in various areas:
Cytotoxicity Studies
TBTU derivatives have been evaluated for cytotoxicity. The inhibition of bacterium Photobacterium leiognathi (Sh1) indicates considerable cytotoxic effects .
GPR139 Modulation
TBTU derivatives have been investigated as modulators of GPR139, a G protein-coupled receptor. These compounds hold promise for treating diseases associated with GPR139 .
properties
IUPAC Name |
(4-oxo-1,2,3-benzotriazin-3-yl)methyl 3-methylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3/c1-11-5-4-6-12(9-11)16(21)22-10-19-15(20)13-7-2-3-8-14(13)17-18-19/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPMQAPYFQNNWCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)OCN2C(=O)C3=CC=CC=C3N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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